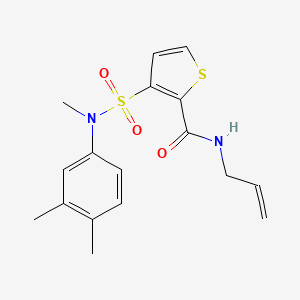

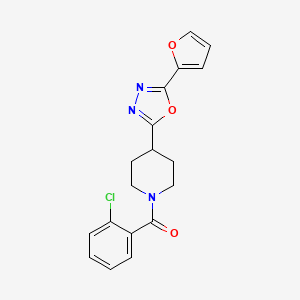

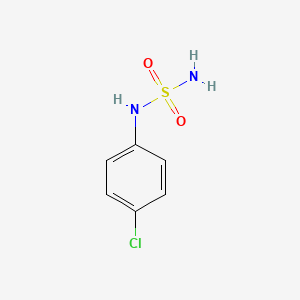

N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide, also known as ADTMSC, is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic molecule that contains sulfur, nitrogen, and carbon atoms. ADTMSC has been synthesized and studied for its potential as a pharmacological agent, particularly in the treatment of cancer and inflammation. In

Aplicaciones Científicas De Investigación

Dearomatising Rearrangements

Research highlights the ability of thiophene carboxamides to undergo dearomatising cyclisation, transforming into pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process is significant for the synthesis of complex heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Clayden et al., 2004).

Synthesis and Radiosensitizers Evaluation

The synthesis of nitrothiophene carboxamides reveals their potential as radiosensitizers and bioreductively activated cytotoxins, indicating the compound's application in medical research, specifically in enhancing radiotherapy efficacy (Threadgill et al., 1991).

Thioamidation of Carboxylic Acids

A new route to N-monosubstituted thioamides from carboxylic acid chlorides highlights a novel synthesis approach, contributing to the compound's utility in organic chemistry and materials science (Debruin & Boros, 1990).

Electronic Transitions in Vacuum Ultraviolet

Investigations into the electronic transitions of carbonyl and carboxyl groups provide insights into the photophysical properties of thiophene-based compounds, aiding in the development of photonic and electronic materials (Barnes & Simpson, 1963).

Organometallic Protection in Synthesis

The utilization of Mo(CO)3 fragments in the synthesis of functionalized tripodal phosphine ligands showcases the compound's role in the development of complex ligands for catalysis and organometallic chemistry (Stößel et al., 1996).

Palladium-catalyzed Exchange Reactions

Research on the palladium-catalyzed exchange of allylic groups with active hydrogen compounds further underscores the compound's utility in synthetic organic chemistry, facilitating the creation of diverse organic molecules (Takahashi et al., 1972).

Propiedades

IUPAC Name |

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-prop-2-enylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-5-9-18-17(20)16-15(8-10-23-16)24(21,22)19(4)14-7-6-12(2)13(3)11-14/h5-8,10-11H,1,9H2,2-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVADZYUXCFLZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-3-(N-(3,4-dimethylphenyl)-N-methylsulfamoyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)

![Cyclohexanol, 1-[(dimethylamino)methyl]-](/img/structure/B2862971.png)

![4-{1-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(2-fluoroph enyl)pyrrolidin-2-one](/img/structure/B2862979.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2862985.png)